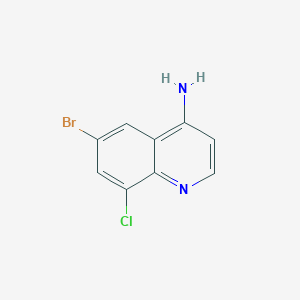

3-Bromo-2-fluoropyridin-4-amine

Übersicht

Beschreibung

3-Bromo-2-fluoropyridin-4-amine is a versatile substance used extensively in scientific research due to its unique properties and vast applications. It has a molecular weight of 191 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Bromo-2-fluoropyridin-4-amine, is a complex process. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoropyridin-4-amine has been optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Chemical reaction analysis of 3-Bromo-2-fluoropyridin-4-amine is a complex field. Recent studies utilize language models (LMs) for molecule analysis, relying solely on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .Physical And Chemical Properties Analysis

3-Bromo-2-fluoropyridin-4-amine has a density of 1.813±0.06 g/cm3 and a boiling point of 290.5±35.0 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Synthesis of Fluorinated Compounds

Fluorinated pyridines, such as 3-Bromo-2-fluoropyridin-4-amine, are crucial in the pharmaceutical industry due to their unique physical, chemical, and biological properties. The introduction of fluorine atoms into lead structures can significantly improve the physical and biological properties of pharmaceuticals. Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom, highlighting the importance of compounds like 3-Bromo-2-fluoropyridin-4-amine in drug development .

Agricultural Chemistry: Development of Agrochemicals

The agricultural sector benefits from the introduction of fluorine atoms into active ingredients. Fluorine-containing substituents on aryl rings have been commercialized in various agrochemicals, improving their physical, biological, and environmental properties. 3-Bromo-2-fluoropyridin-4-amine can serve as a synthetic block in the development of these compounds .

Radiobiology: Imaging Agents

In radiobiology, 18 F-substituted pyridines are of special interest as potential imaging agents. The synthesis of these compounds, including derivatives of 3-Bromo-2-fluoropyridin-4-amine, is crucial for local radiotherapy of cancer and other biological applications. These agents can be used in positron emission tomography (PET) scans to visualize and diagnose various diseases .

Material Science: Fluorinated Polymers

The unique properties of fluorinated compounds extend to material science, where they are used to create fluorinated polymers with enhanced stability and resistance to solvents and heat. 3-Bromo-2-fluoropyridin-4-amine can be a precursor in the synthesis of such polymers, contributing to the development of advanced materials .

Chemical Biology: Fluorescent Probes

Fluorescent probes are essential tools in chemical biology for studying biological processes. The specific characteristics of fluorophores, which can be derived from compounds like 3-Bromo-2-fluoropyridin-4-amine, allow for the investigation of cellular functions and the development of new techniques in research areas such as cell signaling and enzymatic activity .

Organic Synthesis: Selective Reactions

The strong electron-withdrawing properties of fluorine make fluorinated pyridines less reactive than their chlorinated and brominated analogues. This reduced reactivity allows for more selective chemical reactions in organic synthesis. 3-Bromo-2-fluoropyridin-4-amine can be used to achieve selective functionalization in complex organic molecules .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that fluoropyridines are often used in the synthesis of various new drugs .

Mode of Action

It is known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds .

Eigenschaften

IUPAC Name |

3-bromo-2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEKOWPVKITENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720906 | |

| Record name | 3-Bromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1364917-17-8 | |

| Record name | 3-Bromo-2-fluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)